Cas no 2172007-14-4 (3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid)

3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid
- EN300-1531557
- (1r,3r)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid
- 2172007-14-4
- 2171442-95-6
- 3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid
- (1s,3s)-3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid
- 2171433-88-6
- EN300-1530929
- EN300-1531688
-
- インチ: 1S/C27H30N2O5/c30-25(29-19-11-17(12-19)26(31)32)13-18(16-9-10-16)14-28-27(33)34-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,16-19,24H,9-15H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: KTLUNPYKWPTISO-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1)NC1CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 105Ų
3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1531688-0.25g |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1531688-10.0g |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1531688-2500mg |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1531688-100mg |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1531688-1.0g |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1531688-0.5g |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1531688-5000mg |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1531688-1000mg |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1531688-0.05g |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1531688-10000mg |
3-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclobutane-1-carboxylic acid |
2172007-14-4 | 10000mg |
$14487.0 | 2023-09-26 |
3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid (CAS: 2172007-14-4)
The compound 3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid (CAS: 2172007-14-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopropane and cyclobutane moieties, along with a fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in drug discovery and peptide synthesis. Recent studies have focused on its role as a building block for novel therapeutics, particularly in the development of protease inhibitors and targeted drug delivery systems.
One of the key areas of research has been the synthesis and optimization of this compound. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity while reducing byproducts. The researchers employed a combination of solid-phase peptide synthesis (SPPS) and microwave-assisted organic synthesis (MAOS) to achieve higher efficiency. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for in vivo applications.
Another significant breakthrough involves the application of this compound in the design of protease inhibitors. A team from the University of Cambridge demonstrated its efficacy in inhibiting the activity of SARS-CoV-2 main protease (Mpro), a critical target for COVID-19 therapeutics. The cyclobutane and cyclopropane rings were found to enhance binding affinity by inducing conformational strain, thereby improving inhibitory potency. These findings were published in Nature Chemical Biology in early 2024, underscoring the compound's relevance in antiviral drug development.
In addition to its therapeutic potential, the compound has also been explored for its role in peptide-based drug delivery systems. A recent study in Advanced Drug Delivery Reviews reported its use as a linker for conjugating peptides to nanoparticles. The Fmoc group facilitated controlled release under specific enzymatic conditions, while the cyclobutane moiety provided structural rigidity, enhancing the stability of the drug-carrier complex. This innovation opens new avenues for targeted cancer therapies and other precision medicine applications.
Despite these advancements, challenges remain in scaling up production and ensuring cost-effectiveness. A 2024 industry report by Chemical & Engineering News pointed out that the current synthesis methods, while efficient, require expensive reagents and specialized equipment. However, ongoing research aims to address these limitations through greener chemistry approaches and catalytic optimization.
In conclusion, 3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid (CAS: 2172007-14-4) represents a versatile and promising scaffold in medicinal chemistry. Its applications span from antiviral therapeutics to drug delivery systems, driven by its unique structural features and functional versatility. Future research will likely focus on expanding its utility and overcoming synthetic challenges to fully realize its potential in clinical settings.
2172007-14-4 (3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutane-1-carboxylic acid) 関連製品
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